3-chloro-N-(2,4-dimethoxyphenyl)propanamide
Overview
Description
3-Chloro-N-(2,4-dimethoxyphenyl)propanamide, also known as 3-chloro-N-DMPPA, is a synthetic organic compound with a wide range of applications in scientific research. It is an amide derivative of the aromatic compound 2,4-dimethoxyphenol, and has been used in the synthesis of a number of other compounds. 3-Chloro-N-DMPPA is a versatile compound, with applications in medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Crystal Structure and Herbicidal Activity
Research has explored compounds with structural similarities to 3-chloro-N-(2,4-dimethoxyphenyl)propanamide, demonstrating their effectiveness in herbicidal applications. For example, the study of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed its potential in controlling unwanted vegetation due to its significant herbicidal activity, suggesting that structurally related compounds might also possess useful biological properties (Liu et al., 2008).
Antidepressant Agents
Substituted 3-amino-1,1-diaryl-2-propanols have been evaluated for their antidepressant properties, providing a foundation for the potential neurological applications of similar compounds. This research signifies the importance of structural modification in achieving desired biological activities and may point towards the neurological relevance of 3-chloro-N-(2,4-dimethoxyphenyl)propanamide derivatives (J. A. Clark et al., 1979).
Antinociceptive Activity
The antinociceptive (pain-relieving) activities of certain propanamide derivatives have been investigated, indicating the potential for 3-chloro-N-(2,4-dimethoxyphenyl)propanamide and its analogs in pain management. Such studies highlight the compound's possible applications in developing new pain relief medications (T. Önkol et al., 2004).
Photocatalytic Degradation
The photocatalytic degradation of N-(3,4-dichlorophenyl)propanamide, a compound with structural similarities, has been studied, suggesting that related compounds like 3-chloro-N-(2,4-dimethoxyphenyl)propanamide might be involved in environmental remediation processes. This research opens pathways for the use of such compounds in treating water and soil contaminated with organic pollutants (M. Sturini et al., 1997).
properties
IUPAC Name |
3-chloro-N-(2,4-dimethoxyphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-8-3-4-9(10(7-8)16-2)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZXCZHTVPOSTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409279 | |
Record name | 3-chloro-N-(2,4-dimethoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,4-dimethoxyphenyl)propanamide | |
CAS RN |
349097-71-8 | |
Record name | 3-chloro-N-(2,4-dimethoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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